molecular formula C8H6BrFO2 B597460 4-Bromo-2-fluoro-6-methylbenzoic acid CAS No. 1242157-23-8

4-Bromo-2-fluoro-6-methylbenzoic acid

Cat. No. B597460
Key on ui cas rn: 1242157-23-8
M. Wt: 233.036
InChI Key: VFWRRIRDHDOGEE-UHFFFAOYSA-N
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Patent
US08299077B2

Procedure details

4-bromo-2-fluoro-6-methyl benzoic acid (200 g) was dissolved in 1 L of THF and treated portion wise with carbonyldiimidazole (180 g, 1.3 eq). The reaction mixture is stirred at ambient temperature for about 3 hours and then quenched by addition of aqueous ammonium hydroxide (400 ml). The resulting reaction mixture was stirred overnight at ambient temperature and then concentrated under reduced pressure to about 0.5 L volume. The resulting slurry was diluted by adding 1 L of water. The precipitated product was isolated by filtration, washed with water (3×300 ml), dried under vacuum at about 60° C. to obtain 174 g (87% isolated yield) of product.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:5]([C:6](O)=[O:7])=[C:4]([F:12])[CH:3]=1.C(N1C=CN=C1)([N:15]1C=CN=C1)=O>C1COCC1>[Br:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:5]([C:6]([NH2:15])=[O:7])=[C:4]([F:12])[CH:3]=1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C(=C1)C)F
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
180 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at ambient temperature for about 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of aqueous ammonium hydroxide (400 ml)
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred overnight at ambient temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to about 0.5 L volume
ADDITION
Type
ADDITION
Details
The resulting slurry was diluted
ADDITION
Type
ADDITION
Details
by adding 1 L of water
CUSTOM
Type
CUSTOM
Details
The precipitated product was isolated by filtration
WASH
Type
WASH
Details
washed with water (3×300 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at about 60° C.
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
174 g (87% isolated yield) of product

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1=CC(=C(C(=O)N)C(=C1)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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